molecular formula C14H10Cl2O2 B1360399 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone CAS No. 4254-20-0

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone

Cat. No. B1360399
CAS RN: 4254-20-0
M. Wt: 281.1 g/mol
InChI Key: UCXPESOPEKJXJR-UHFFFAOYSA-N
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Description

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone (BCPE) is a compound of great scientific interest. It is a member of the family of bis-aryl compounds, which are compounds with two aryl or phenyl groups attached to a single carbon atom. BCPE has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology. It is known to have a wide range of uses, from synthesis methods to scientific research applications.

Scientific Research Applications

Synthesis of Cyclic Peroxides and Other Compounds

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone has been utilized in the synthesis of cyclic peroxides. A study demonstrated the formation of these peroxides through reactions involving alkenes, active methylene compounds, and molecular oxygen in the presence of manganese(II and III) (Qian et al., 1992). Similar compounds were also synthesized using tris(2,4-pentanedionato)manganese(III) and manganese(III) acetate (Nishino et al., 1991).

Photochromic and Fluorescent Properties

The compound has been explored for its photochromic properties. Research on substituted bis(2,5-dimethyl-3-thienyl)furans based on 1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone revealed that structures containing the ethene fragment in the furan or furopyrimidine system exhibit photochromism and fluorescence (Krayushkin et al., 2001).

Intermediate in Chemical Synthesis

The compound serves as an intermediate in the synthesis of various chemicals. It has been used in the preparation of antimicrobial agents and in studying the chemical reactivity of related compounds (Rashad et al., 2013). Additionally, it has applications in the synthesis of electronic transport materials in thin films (Rusu et al., 2007).

Research in Polymer and Material Science

This chemical is significant in the field of polymer and material science. For example, its derivatives have been used in the synthesis of photoluminescent polymers with hydrogen-bonding pendant chains (Sierra & Lahti, 2004), and in the preparation of sulfonated block copolymers for fuel-cell applications (Bae et al., 2009).

Environmental Applications

The compound is also relevant in environmental studies, such as in the bioremediation of bisphenol A using reverse micelles systems (Chhaya & Gupte, 2013), and in the dechlorination of DDT and its metabolites (Ukisu, 2008).

properties

IUPAC Name

1,2-bis(4-chlorophenyl)-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXPESOPEKJXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)C2=CC=C(C=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277014
Record name 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4254-20-0
Record name Benzoin,4'-dichloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoin,4'-dichloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

42.2 g of 4-chlorobenzaldehyde and 5 g of KCN were heated under reflux in 300 ml of a 1:1 mixture of ethanol and water for 6 hours. After cooling, the ethanol was stripped off, the residue was cooled in an ice bath and the supernatant aqueous phase was decanted off. The product was recrystallized from ethanol/petroleum ether and dried. 22 g of the compound Z1 mentioned in the title were obtained.
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42.2 g
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5 g
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Synthesis routes and methods II

Procedure details

To a solution of 4-chlorobenzaldehyde (240 g, 1.707 mol) in 144 mL of methanol was added 2.40 g of potassium cyanide in 4.8 mL water over 6 min. The mixture was refluxed for another 50 min (mixture became deep red), cooled, then concentrated under reduced pressure. The red residue was taken up in 1500 mL of hexane-ethyl acetate (1:1), and washed successively with water (1×150 mL), 20% sodium bisulfite (6×150 mL), brine (1×150 mL) and dried over anhydrous sodium sulfate. After filtration and concentration under reduced pressure, the product was boiled in 400 mL of hexane to remove small amounts of 4-chlorobenzaldehyde. The mixture was cooled and the white solid was collected by suction filtration to give 183.94 g of 4,4′-dichlorobenzoin (76%). This procedure was adapted from Lutz et al. J. Am. Chem. Soc. 1949, 71, 478.
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240 g
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2.4 g
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144 mL
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4.8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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